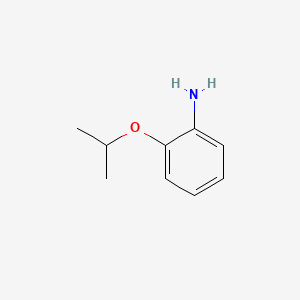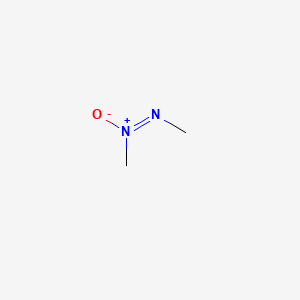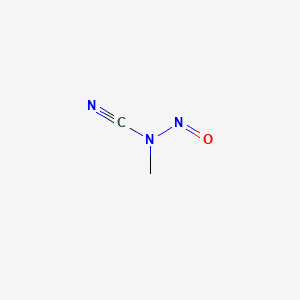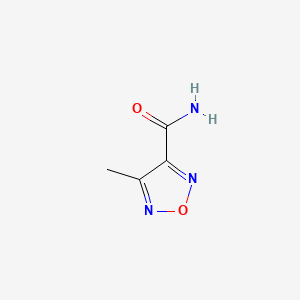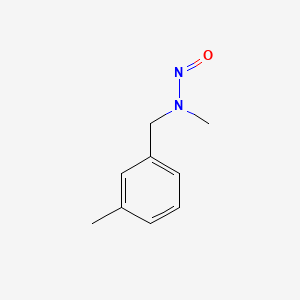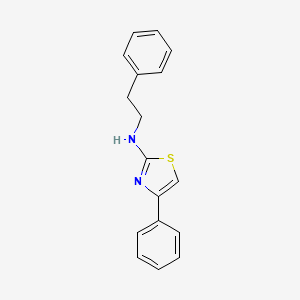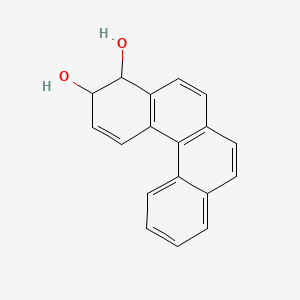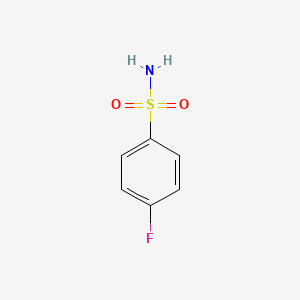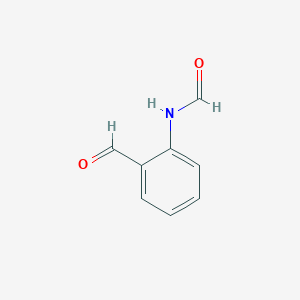
N-(2-formylphenyl)formamide
説明
N-(2-formylphenyl)formamide, also known as N-(2-formylphenyl)formamidine, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. It is a yellow crystalline solid with a molecular weight of 181.19 g/mol and a melting point of 117-119°C. In
科学的研究の応用
Conformational Analysis in Model Peptides : A study by Walther (1987) focused on computing stable conformations of formamide and its derivatives, including N-substituted formamides. This research is significant for understanding peptide behavior and can inform the design of peptide-based drugs and materials (Walther, 1987).
Synthetic Chemistry Applications : Sawant et al. (2011) described the use of N-substituted formamides in palladium-catalyzed aminocarbonylation of aryl halides. This reaction is crucial in organic synthesis for producing various compounds, including pharmaceuticals and agrochemicals (Sawant et al., 2011).
Green Chemistry : In the context of green chemistry, Liu et al. (2017) explored the synthesis of formamides using CO2 and H2, showcasing an environmentally friendly approach. This method is significant for sustainable chemical manufacturing (Liu et al., 2017).
Herbicidal Research : Yuan-xiang (2011) synthesized formamide derivatives for potential use as herbicides. Although the compounds showed no herbicidal activity, this research contributes to the exploration of new agricultural chemicals (Yuan-xiang, 2011).
Solvent Synthesis : Ghasemi (2018) discussed the synthesis of N-formylmorpholine, a derivative of formamide, as a green solvent in organic synthesis. Its unique properties make it suitable for synthesizing a variety of compounds (Ghasemi, 2018).
Pharmaceutical Synthesis : Chapman et al. (2017) utilized formyloxyacetoxyphenylmethane, a formamide derivative, as a reagent in the synthesis of various pharmaceutical compounds. This highlights the role of formamide derivatives in drug development (Chapman et al., 2017).
Capillary Electrophoresis : Sahota and Khaledi (1994) investigated the use of formamide in capillary electrophoresis, a technique important in biochemical analysis. Formamide's properties enhance the efficiency of this analytical method (Sahota & Khaledi, 1994).
Radiation-induced Degradation Studies : Cadet et al. (1981) synthesized and studied N-(2′-Deoxy-β-D-erythropentofuranosyl) formamide, a radiation-induced degradation product of 2′-deoxythymidine, contributing to our understanding of radiation effects on biomolecules (Cadet et al., 1981).
Molecular Docking Study : Malek et al. (2020) conducted a molecular docking study on a formamide derivative to explore its antimicrobial properties. This research aids in the development of new antimicrobial agents (Malek et al., 2020).
Chemical Synthesis : Weng et al. (2018) reported on the synthesis of 2-aminopyridines using N-substituted formamides, illustrating the versatility of formamides in chemical synthesis (Weng et al., 2018).
作用機序
Mode of Action
Biochemical Pathways
It has been found that the compound can form as a result of the atmospheric oxidation of indole . This suggests that it may play a role in the atmospheric chemistry of organic nitrogen compounds .
Pharmacokinetics
Result of Action
Action Environment
The action of N-(2-formylphenyl)formamide can be influenced by various environmental factors. For instance, it has been found that the compound can form as a result of the atmospheric oxidation of indole . This suggests that environmental conditions such as the presence of oxidizing agents can influence the formation and action of the compound.
生化学分析
Biochemical Properties
N-(2-formylphenyl)formamide: plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. This compound can act as a substrate for various enzymes, including formamidases, which catalyze the hydrolysis of formamide derivatives. The interaction between This compound and formamidases results in the formation of formic acid and aniline derivatives, which are crucial intermediates in metabolic pathways . Additionally, This compound can participate in hydrogen bonding and nucleophilic reactions, influencing its reactivity and interaction with other biomolecules.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the regulation of gene expression and cellular metabolism. For instance, This compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, This compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. This compound can bind to specific enzyme active sites, either inhibiting or activating their catalytic activity. For example, This compound can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thereby modulating the enzymatic reaction. Additionally, This compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation reactions over extended periods. These degradation processes can lead to the formation of by-products that may have different biochemical activities compared to the parent compound. Long-term studies have shown that This compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At higher doses, This compound can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significantly pronounced beyond a certain concentration . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing potential adverse effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily through its interaction with formamidases and other metabolic enzymes. This compound can be metabolized to formic acid and aniline derivatives, which are further processed in various biochemical pathways . The presence of This compound can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism. Additionally, this compound can interact with cofactors such as NAD+ and FAD, modulating their activity and influencing redox reactions within the cell .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization within the cell. The distribution of This compound can affect its biochemical activity, as its concentration in different cellular compartments can influence its interactions with target biomolecules . Additionally, binding proteins can sequester This compound , modulating its availability and activity within the cell.
Subcellular Localization
The subcellular localization of This compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of This compound can influence its interactions with biomolecules and its overall biochemical activity . For instance, the presence of This compound in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other regulatory proteins.
特性
IUPAC Name |
N-(2-formylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-1-2-4-8(7)9-6-11/h1-6H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIMSPYDDGDCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274269 | |
| Record name | N-(2-formylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25559-38-0 | |
| Record name | N-(2-formylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was N-(2-formylphenyl)formamide detected as a product of indole oxidation in the atmosphere?
A1: A recent computational study [] investigated the atmospheric oxidation mechanism of indole, a significant atmospheric organic nitrogen compound. The study revealed that the reaction of indole with hydroxyl radicals (●OH) initiates a complex reaction sequence. This sequence leads to the formation of peroxy radicals, which subsequently react with nitrogen monoxide (NO) and hydroperoxy radicals (HO2●). Significantly, the study identified this compound (C8H7NO2) as a product of these reactions. This finding provides the first chemical explanation for the C8H7NO2 mass peak previously observed in experimental studies of ●OH + indole reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




